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Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid

Chromatography (RP-HPLC) method for the quantitative determination of Sofosbuvir and its

related substance, Impurity C. The described methodology is crucial for the quality control of

Sofosbuvir in bulk drug and pharmaceutical dosage forms, ensuring the safety and efficacy of

this critical antiviral medication. The protocol provides comprehensive parameters for

chromatographic separation, system suitability, and validation in accordance with ICH

guidelines.

Introduction
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C

virus (HCV) infection.[1][2] It is a nucleotide analog that functions as an inhibitor of the HCV

NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[2][3] The

manufacturing process and storage of Sofosbuvir can lead to the formation of impurities, which

must be monitored and controlled to ensure the quality and safety of the final drug product.[2]

One such process-related impurity is Sofosbuvir Impurity C. This document provides a

detailed analytical method for the quantification of this specific impurity.
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Chromatographic Conditions
A reliable separation of Sofosbuvir and its impurities can be achieved using an isocratic RP-

HPLC method. The following conditions have been demonstrated to be effective:

Parameter Recommended Value

Column
Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5

µm[4][5]

Mobile Phase
0.1% Trifluoroacetic acid in Water:Acetonitrile

(50:50, v/v)[4][5]

Flow Rate 1.0 mL/min[1]

Injection Volume 10 µL[6]

Column Temperature 25°C[6]

Detector Wavelength 260 nm[4][5][7]

Run Time Approximately 10 minutes

Experimental Protocol
Reagents and Materials

Acetonitrile (HPLC Grade)

Trifluoroacetic acid (TFA)

Water (HPLC Grade)

Sofosbuvir Reference Standard

Sofosbuvir Impurity C Reference Standard

Standard Solution Preparation
Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve 40 mg of Sofosbuvir

reference standard in the mobile phase in a 100 mL volumetric flask to obtain a
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concentration of 400 µg/mL.[5]

Standard Stock Solution (Impurity C): Accurately weigh and dissolve 2.5 mg of Sofosbuvir
Impurity C reference standard in the mobile phase in a 100 mL volumetric flask to obtain a

concentration of 25 µg/mL.

Working Standard Solution: From the stock solutions, prepare a working standard solution

containing 40 µg/mL of Sofosbuvir and 0.2 µg/mL of Impurity C by diluting with the mobile

phase.

Sample Solution Preparation
Tablet Powder: Weigh and finely powder not fewer than 20 tablets.

Sample Stock Solution: Accurately weigh a portion of the powder equivalent to 50 mg of

Sofosbuvir and transfer it to a 100 mL volumetric flask.[1] Add approximately 70 mL of

methanol and sonicate for 10 minutes with intermittent shaking to dissolve the active

ingredient.[1] Allow the solution to cool to room temperature and dilute to the mark with

methanol. Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL

of the filtrate.[1]

Working Sample Solution: Further dilute 1.0 mL of the filtered stock solution to 25 mL with

the mobile phase to obtain a theoretical concentration of 20 µg/mL of Sofosbuvir.[1]

System Suitability
Before sample analysis, inject the working standard solution six times and evaluate the system

suitability parameters. The acceptance criteria should be as follows:

Parameter Acceptance Criteria

Tailing Factor (Asymmetry Factor) ≤ 2.0

Theoretical Plates > 2000

Relative Standard Deviation (%RSD) for Peak

Area
< 2.0%
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Analysis Procedure
Inject the blank (mobile phase), working standard solution, and working sample solution into

the chromatograph. Record the chromatograms and calculate the amount of Sofosbuvir
Impurity C in the sample using the external standard method.

Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, demonstrating

its suitability for its intended purpose. The following table summarizes the typical validation

parameters:

Parameter Sofosbuvir Sofosbuvir Impurity C

Linearity Range 160 - 480 µg/mL[4][5] 10 - 30 µg/mL[4][5]

Correlation Coefficient (r²) > 0.999 > 0.999

Limit of Detection (LOD) 0.04 µg/mL (0.01%)[4][5] 0.12 µg/mL (0.03%)[4][5]

Limit of Quantification (LOQ) 0.125 µg/mL (0.50%)[4][5] 0.375 µg/mL (1.50%)[4][5]

Retention Time (RT) ~3.7 min[4][5] ~5.7 min[4][5]

Experimental Workflow
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Caption: Workflow for the HPLC quantification of Sofosbuvir Impurity C.
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Forced Degradation Studies
Forced degradation studies indicate that Sofosbuvir is susceptible to degradation under acidic,

basic, and oxidative conditions.[7][8][9] The drug is relatively stable under thermal and

photolytic stress.[8] The developed HPLC method is stability-indicating, as it can effectively

separate the degradation products from the main peak of Sofosbuvir.

Conclusion
The presented RP-HPLC method is simple, specific, precise, and accurate for the quantification

of Sofosbuvir Impurity C in bulk drug and pharmaceutical formulations.[4][5] The short run

time allows for the analysis of a large number of samples, making it suitable for routine quality

control analysis.[4][5] The method's validation in accordance with ICH guidelines ensures its

reliability and robustness for regulatory purposes.

Need Custom Synthesis?
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To cite this document: BenchChem. [Application Note: Quantification of Sofosbuvir Impurity
C by High-Performance Liquid Chromatography]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b560572#hplc-method-for-sofosbuvir-
impurity-c-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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